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Compound of Interest

Compound Name: Menthol-d2

Cat. No.: B12373230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of

deuterated menthol, with a comparative analysis against its non-deuterated counterpart. The

information compiled herein is intended to serve as a vital resource for researchers, scientists,

and professionals engaged in drug development and other scientific disciplines where isotopic

labeling is a critical tool.

Core Physical Properties
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can subtly

influence the physical properties of a molecule. While comprehensive data on all deuterated

forms of menthol is not extensively available, this guide focuses on the most commonly utilized

variant in analytical and metabolic studies, menthol-d4. The following tables summarize the key

physical characteristics of l-menthol, dl-menthol (racemic), and menthol-d4, providing a clear

comparison.

Table 1: General Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12373230?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property l-Menthol
dl-Menthol
(racemic)

Menthol-d4
(mixture of
diastereomers)

Molecular Formula C₁₀H₂₀O[1][2] C₁₀H₂₀O[3] C₁₀H₁₆D₄O[4]

Molecular Weight 156.27 g/mol [1] 156.27 g/mol 160.29 g/mol

Appearance
Colorless or white

crystalline solid
White crystalline solid

Yellow Oil / Low

melting solid

Odor Peppermint-like
Peppermint odor and

taste
No data available

Table 2: Thermal and Density Properties

Property l-Menthol
dl-Menthol
(racemic)

Menthol-d4
(mixture of
diastereomers)

Melting Point 41-43 °C 34-36 °C 43 °C

Boiling Point 212 °C 216 °C 212 °C at 1,013 hPa

Density 0.890 g/cm³ 0.89 g/mL at 25 °C 0.89 g/cm³ at 20 °C

Flash Point 93 °C 93 °C 101 °C (closed cup)

Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are fundamental in characterizing deuterated

compounds and distinguishing them from their non-deuterated analogues.

Table 3: Spectroscopic and Chromatographic Properties
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Property l-Menthol
dl-Menthol
(racemic)

Menthol-d4

¹H NMR

Well-defined doublet

for the hydroxyl proton

(δ = 3.9 ppm) in

powder form.

Spectra available in

databases like HMDB.

Used as an internal

standard; the

deuterium substitution

leads to the absence

of corresponding

proton signals.

¹³C NMR

Spectra have been

used for

conformational

analysis.

Data available in

public databases.

The carbon atoms

attached to deuterium

will show altered

splitting patterns (e.g.,

triplets) and may have

slightly shifted

chemical shifts.

FTIR

Broad O-H stretching

band around 3250-

3400 cm⁻¹.

Similar to l-menthol.

The C-D stretching

vibrations will appear

at a lower frequency

(around 2100-2250

cm⁻¹) compared to C-

H stretches (around

2850-3000 cm⁻¹). O-H

stretch remains if not

deuterated.

Mass Spectrometry

(EI)

Molecular ion peak

(M⁺) at m/z 156.

Molecular ion peak

(M⁺) at m/z 156.

Molecular ion peak

(M⁺) at m/z 160,

which is a key feature

for its use as an

internal standard.

Optical Rotation [α]D -45.0° to -51.0° -2.0° to +2.0°

Not specified, as it is a

mixture of

diastereomers.
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Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physical

characteristics of deuterated compounds. Below are outlines of typical experimental protocols.

Determination of Melting and Boiling Points
A standard capillary melting point apparatus can be used for determining the melting point. The

sample is packed into a capillary tube and heated at a controlled rate. The temperature range

over which the sample melts is recorded. For boiling point determination, a small amount of the

liquid sample is placed in a test tube with an inverted capillary tube. The setup is heated, and

the temperature at which a steady stream of bubbles emerges from the capillary is recorded as

the boiling point.

Spectroscopic Analysis
A detailed protocol for preparing a sample for NMR analysis is as follows:

Sample Preparation: For a solid sample, dissolve 5-25 mg in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. For a liquid sample, use 1-2 drops.

Solvent Selection: The choice of deuterated solvent is critical to avoid large solvent peaks

that can obscure the analyte signals.

Data Acquisition: The prepared sample is placed in the NMR spectrometer. The instrument is

tuned and shimmed to optimize the magnetic field homogeneity. Standard ¹H and ¹³C NMR

spectra are then acquired. For deuterated compounds, specific attention is paid to the

regions where proton signals are expected to be absent and where C-D couplings might be

observed in the ¹³C spectrum.

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol. For an

oil like menthol-d4, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the FTIR spectrometer. A background

spectrum (of air or the salt plates) is first collected. Then, the sample spectrum is recorded.
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Key spectral regions to analyze for deuterated menthol include the C-D stretching region

(around 2100-2250 cm⁻¹) and the O-H stretching region (around 3200-3600 cm⁻¹).

This technique is commonly used for the quantitative analysis of menthol, often employing

deuterated menthol as an internal standard.

Sample Preparation: A solution of the analyte is prepared in a suitable solvent. For

quantitative analysis, a known amount of the deuterated internal standard (e.g., menthol-d4)

is added.

GC Separation: The sample is injected into the gas chromatograph, where the components

are separated based on their volatility and interaction with the stationary phase of the GC

column.

MS Detection: As the separated components elute from the GC column, they enter the mass

spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions

is measured. For menthol-d4, the molecular ion peak will be at m/z 160, distinguishing it from

non-deuterated menthol at m/z 156.

Visualizations: Signaling Pathways and
Experimental Workflows
Menthol-Activated TRPM8 Signaling Pathway
Menthol is known to activate the Transient Receptor Potential Melastatin 8 (TRPM8) channel,

which is responsible for the sensation of cold. The activation of this ion channel initiates a

signaling cascade.

Menthol TRPM8 Channelactivates

Ca²⁺ Influxallows

Na⁺ Influx

allows

Membrane
Depolarization

Action Potential
Generation Sensory Neuron Brain

(Cold Sensation)

Signal
Transmission
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Click to download full resolution via product page

Caption: A simplified diagram of the TRPM8 signaling pathway activated by menthol.

Experimental Workflow for GC-MS Analysis of Menthol
using a Deuterated Standard
The following diagram illustrates a typical workflow for the quantitative analysis of menthol in a

sample, such as urine, using GC-MS with menthol-d4 as an internal standard.
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Caption: Workflow for the quantitative analysis of menthol using GC-MS with a deuterated

internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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